![molecular formula C14H13N3O5 B14576297 5,7-Dimethyl-1-(4-nitrophenyl)-5,7-diazaspiro[2.5]octane-4,6,8-trione CAS No. 61373-16-8](/img/structure/B14576297.png)
5,7-Dimethyl-1-(4-nitrophenyl)-5,7-diazaspiro[2.5]octane-4,6,8-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethyl-1-(4-nitrophenyl)-5,7-diazaspiro[25]octane-4,6,8-trione is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-1-(4-nitrophenyl)-5,7-diazaspiro[2.5]octane-4,6,8-trione typically involves multi-step organic reactions. The process begins with the preparation of the core spiro structure, followed by the introduction of the nitrophenyl group and the dimethyl groups. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-1-(4-nitrophenyl)-5,7-diazaspiro[2.5]octane-4,6,8-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation may produce various oxides.
Scientific Research Applications
5,7-Dimethyl-1-(4-nitrophenyl)-5,7-diazaspiro[2.5]octane-4,6,8-trione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-1-(4-nitrophenyl)-5,7-diazaspiro[2.5]octane-4,6,8-trione involves its interaction with specific molecular targets. The nitrophenyl group plays a crucial role in its biological activity, potentially interacting with enzymes and receptors. The spiro structure contributes to its stability and unique reactivity, influencing its overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: Shares a similar spiro structure but differs in functional groups.
Cyclopropane-1,1-dicarboxylic Acid cycl-Isopropylidene Ester: Another spiro compound with distinct chemical properties.
Uniqueness
5,7-Dimethyl-1-(4-nitrophenyl)-5,7-diazaspiro[25]octane-4,6,8-trione stands out due to its specific combination of functional groups and spiro structure, which confer unique chemical and biological properties
Properties
CAS No. |
61373-16-8 |
|---|---|
Molecular Formula |
C14H13N3O5 |
Molecular Weight |
303.27 g/mol |
IUPAC Name |
5,7-dimethyl-2-(4-nitrophenyl)-5,7-diazaspiro[2.5]octane-4,6,8-trione |
InChI |
InChI=1S/C14H13N3O5/c1-15-11(18)14(12(19)16(2)13(15)20)7-10(14)8-3-5-9(6-4-8)17(21)22/h3-6,10H,7H2,1-2H3 |
InChI Key |
REBZMFGXDWAIQR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2(CC2C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-(3-anilino-1-benzofuran-2-yl)iminomethyl]phenol](/img/structure/B14576218.png)
![Methyl 2-[(3-methoxyphenyl)acetyl]benzoate](/img/structure/B14576232.png)
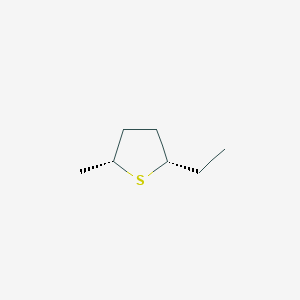
![2,2'-Sulfanediylbis[4-(4-chlorophenyl)-2H-1,3-dithiole]](/img/structure/B14576237.png)

![4-Chloro-6-methyl-3-[(4-methylphenoxy)methyl]-2H-1-benzopyran](/img/structure/B14576251.png)
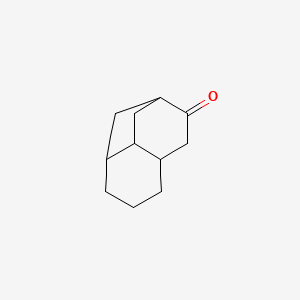
![2-[2-(5-Nitrofuran-2-yl)ethenyl]pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14576269.png)
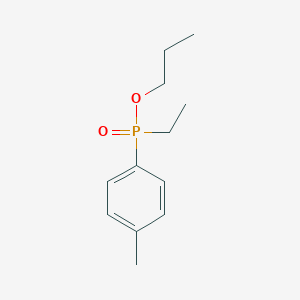

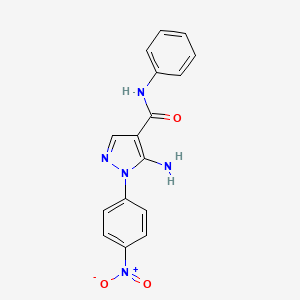
![5-[(2,4-Dinitrophenyl)sulfanyl]-3-methyl-2,4-diphenyl-1,3-thiazol-3-ium chloride](/img/structure/B14576304.png)
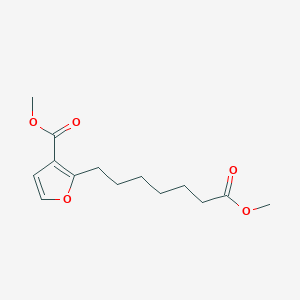
![5-(3-Methoxyphenyl)-2-azabicyclo[3.2.1]octane;hydrobromide](/img/structure/B14576316.png)
